

# "Methyl 5-hydroxy-4-oxopentanoate" physical and chemical properties

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## Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-oxopentanoate*

Cat. No.: *B2831408*

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A comprehensive technical guide on the physical and chemical properties of **Methyl 5-hydroxy-4-oxopentanoate**, designed for researchers, scientists, and drug development professionals.

## Introduction

**Methyl 5-hydroxy-4-oxopentanoate** (CAS No. 66274-27-9) is an organic compound belonging to the family of keto-esters. Structurally, it features a methyl ester group, a ketone, and a primary alcohol functional group. Its chemical formula is  $C_6H_{10}O_4$ . This multifunctional nature makes it a potentially interesting building block in organic synthesis. Publicly available information indicates that **Methyl 5-hydroxy-4-oxopentanoate** is a phytochemical, having been identified in plant species such as *Clematis delavayi*, *Drymaria cordata*, and *Ranunculus ternatus*.

Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide consolidates the existing computed data and proposes logical experimental workflows for its synthesis and analysis, providing a foundational resource for researchers.

## Physical and Chemical Properties

Experimental data on the physical properties of **Methyl 5-hydroxy-4-oxopentanoate** is scarce. The information presented below is primarily derived from computational models, which provide estimations useful for initial experimental design.

## Physical Properties

The following table summarizes the key computed physical properties of the compound.

Property	Value	Source
Molecular Formula	C6H10O4	PubChem
Molecular Weight	146.14 g/mol	PubChem
XLogP3	-0.8	PubChem
Exact Mass	146.05790880 Da	PubChem
Monoisotopic Mass	146.05790880 Da	PubChem
Topological Polar Surface Area	63.6 Å <sup>2</sup>	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem

## Chemical Identifiers

For unambiguous identification, a list of chemical identifiers is provided in the table below.

Identifier Type	Value	Source
IUPAC Name	methyl 5-hydroxy-4-oxopentanoate	PubChem
CAS Number	66274-27-9	PubChem
InChI	InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h7H,2-4H2,1H3	PubChem
InChIKey	RKMQRPYLPSKVNS-UHFFFAOYSA-N	PubChem
Canonical SMILES	<chem>COC(=O)CCC(=O)CO</chem>	PubChem
Synonyms	5-hydroxy-4-oxopentanoic acid methyl ester, Methyl 5-hydroxy-4-oxovalerate	PubChem

## Spectral Information

While detailed experimental spectra are not readily available in public databases, the existence of spectral data has been noted. A standard analytical workflow would utilize the following techniques for structural elucidation and purity assessment.

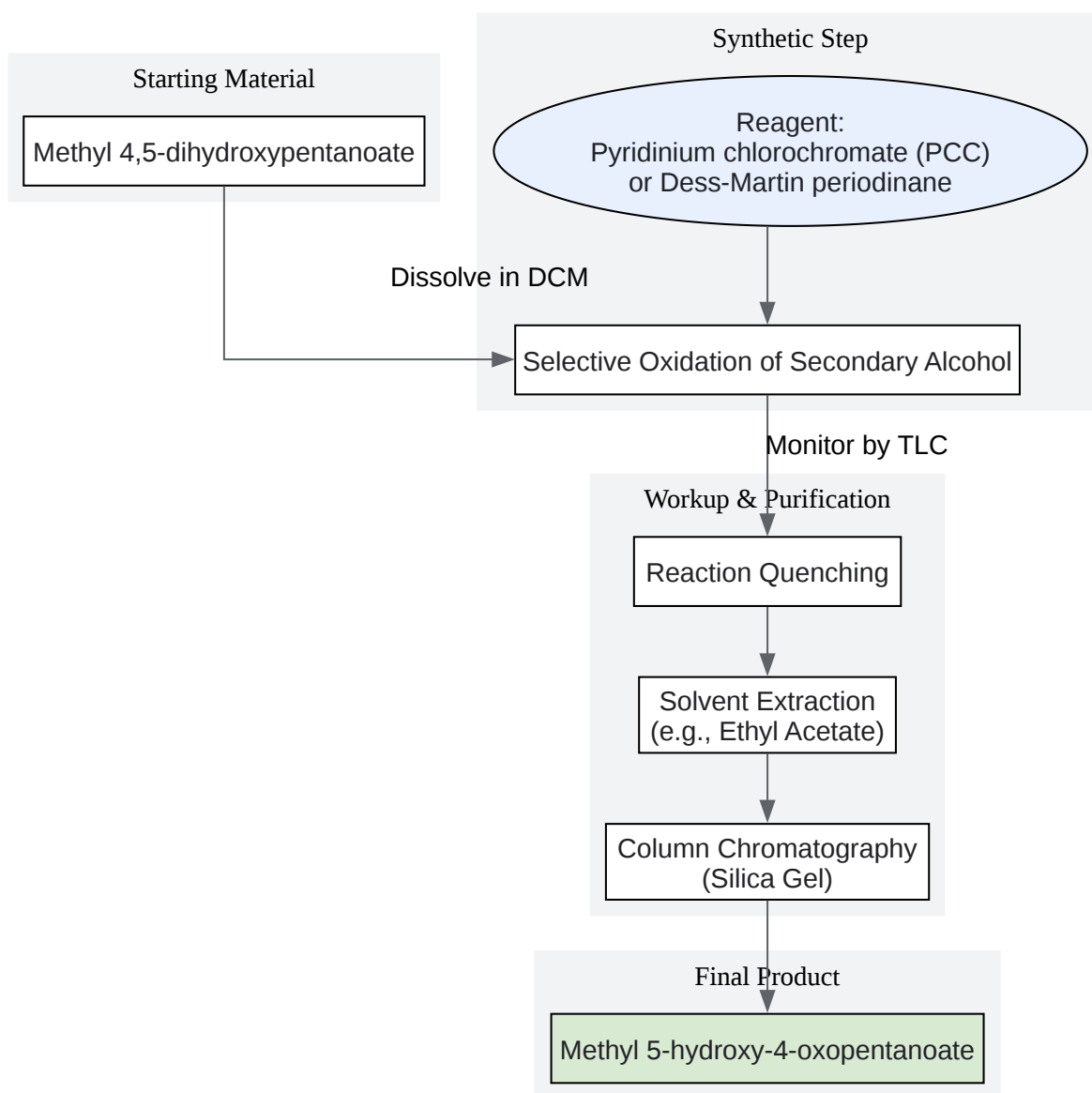
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR would be expected to show signals corresponding to the methyl ester protons, the methylene protons of the pentanoate backbone, and the methylene and hydroxyl protons of the hydroxyacetyl group.  $^{13}\text{C}$  NMR would show distinct peaks for the ester carbonyl, ketone carbonyl, the methoxy carbon, and the various methylene carbons in the chain.
- **Mass Spectrometry (MS):** GC-MS analysis would provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns, confirming the molecular weight and structural fragments.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretches of the ketone and ester groups, and C-O stretching frequencies.

## Proposed Experimental Protocols

Given the absence of detailed published protocols, this section outlines a logical workflow for the synthesis and analysis of **Methyl 5-hydroxy-4-oxopentanoate**.

## Proposed Synthesis Workflow

A plausible and direct method for synthesizing the target compound is through the selective oxidation of a precursor diol, Methyl 4,5-dihydroxypentanoate. This approach avoids harsh conditions that might affect the ester group.



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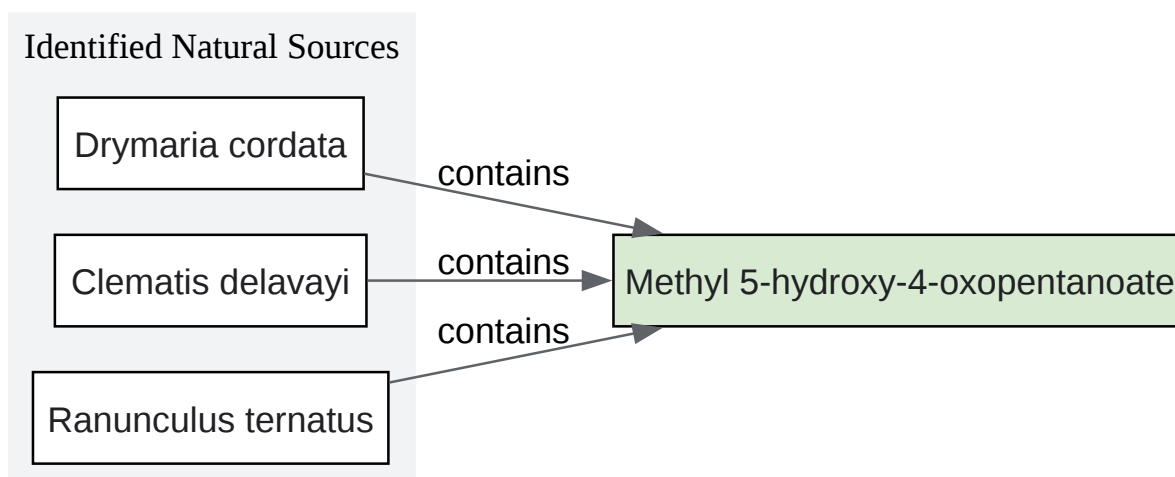
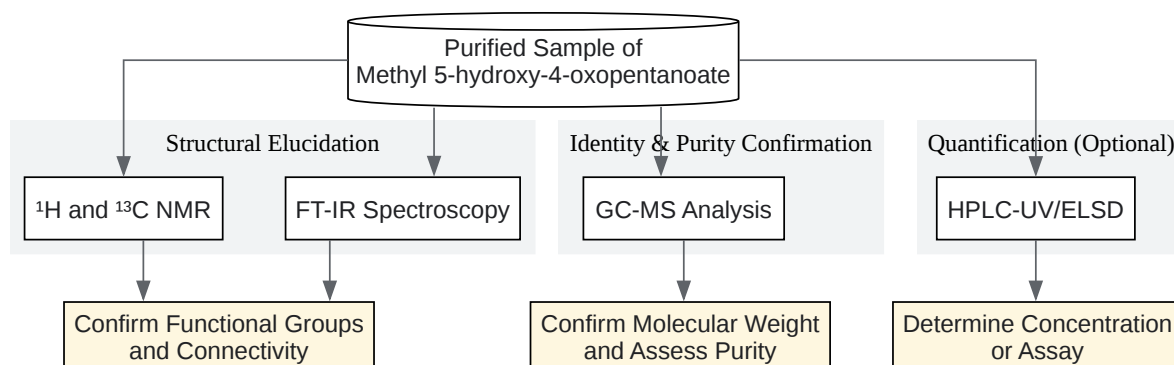
Caption: Proposed workflow for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate**.

#### Methodology:

- **Reaction Setup:** Dissolve the starting material, Methyl 4,5-dihydroxypentanoate, in a suitable solvent such as dichloromethane (DCM).
- **Oxidation:** Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature. These reagents are chosen for their selectivity in oxidizing secondary alcohols to ketones without affecting the primary alcohol or ester functional groups.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).
- **Extraction:** Extract the crude product from the reaction mixture using an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- **Purification:** Purify the final product using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield pure **Methyl 5-hydroxy-4-oxopentanoate**.

## Proposed Analytical Workflow

To confirm the identity, purity, and structure of the synthesized product, a standard analytical workflow is proposed.



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- To cite this document: BenchChem. ["Methyl 5-hydroxy-4-oxopentanoate" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2831408#methyl-5-hydroxy-4-oxopentanoate-physical-and-chemical-properties\]](https://www.benchchem.com/product/b2831408#methyl-5-hydroxy-4-oxopentanoate-physical-and-chemical-properties)

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